molecular formula C16H12N2O3 B1631381 9,10-Dimethoxycanthin-6-one CAS No. 155861-51-1

9,10-Dimethoxycanthin-6-one

Cat. No.: B1631381
CAS No.: 155861-51-1
M. Wt: 280.28 g/mol
InChI Key: VKMIBFAQYHUWCU-UHFFFAOYSA-N
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Description

9,10-Dimethoxycanthin-6-one is a naturally occurring alkaloid compound found in various plant species, particularly within the Simaroubaceae family. This compound is known for its diverse biological activities, including anti-inflammatory, cytotoxic, and anti-malarial properties .

Mechanism of Action

Target of Action

The primary target of 9,10-Dimethoxycanthin-6-one is NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

This compound interacts with NF-κB and exhibits inhibitory effects. It has been found to inhibit NF-κB with an IC50 of 19.5 μM . This means that it can effectively inhibit the activity of NF-κB at this concentration.

Biochemical Pathways

The compound’s interaction with NF-κB affects the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. By inhibiting NF-κB, this compound can suppress the release of nitric oxide (NO) and prostaglandin E2 (PGE2), down-regulating the expression of inflammatory proteins induced nitrogen monoxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Result of Action

The inhibition of NF-κB by this compound results in a decrease in the production of inflammatory mediators, such as NO and PGE2 . This leads to a reduction in inflammation, which can be beneficial in the treatment of various inflammatory diseases.

Biochemical Analysis

Biochemical Properties

9,10-Dimethoxycanthin-6-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit inhibitory effects on the NF-κB signaling pathway, with an IC50 value of 19.5 μM . This inhibition is significant as NF-κB is a key regulator of immune response and inflammation. Additionally, this compound interacts with inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has demonstrated cytotoxic activity against HT-1080 human fibrosarcoma cells, with an IC50 value of 5.0 μM . This compound also influences cell signaling pathways, particularly by inhibiting the NF-κB pathway, which results in the downregulation of pro-inflammatory cytokines . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in inflammation and immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound inhibits the NF-κB signaling pathway by preventing the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes . Additionally, this compound inhibits iNOS and COX-2, leading to decreased production of NO and PGE2 . These interactions contribute to its anti-inflammatory and cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability when stored at -20°C and can be kept for several months without significant degradation . In vitro studies have shown that its inhibitory effects on NO production and iNOS expression are dose-dependent and sustained over time . Long-term exposure to this compound in cell cultures has demonstrated consistent anti-inflammatory and cytotoxic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo studies have shown that this compound exhibits significant anti-inflammatory effects in a dose-dependent manner . At higher doses, this compound has been observed to protect mice from lipopolysaccharide (LPS)-induced septic shock by reducing mortality rates . At very high doses, potential toxic effects may occur, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to inflammation and immune response. It interacts with enzymes such as iNOS and COX-2, leading to the suppression of NO and PGE2 production . Additionally, this compound affects the NF-κB signaling pathway, which plays a crucial role in regulating the expression of genes involved in inflammation . These interactions highlight the compound’s potential as a therapeutic agent for inflammatory diseases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in various solvents, including chloroform, dichloromethane, and ethyl acetate, facilitates its distribution within biological systems . Its localization and accumulation in specific tissues are influenced by its interactions with cellular transport mechanisms .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize within the cytoplasm, where it interacts with key signaling molecules involved in inflammation and immune response . Additionally, its ability to inhibit the translocation of NF-κB to the nucleus further underscores its role in modulating gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dimethoxycanthin-6-one typically involves the extraction of the compound from plant sources such as Eurycoma longifolia and Eurycoma harmandiana. The extraction process includes the use of solvents like ethanol and dichloromethane, followed by chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its extraction and purification processes. advancements in biotechnological methods and large-scale extraction techniques may facilitate its production in the future .

Chemical Reactions Analysis

Types of Reactions: 9,10-Dimethoxycanthin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, methoxylated, and substituted derivatives of this compound .

Comparison with Similar Compounds

  • 9-Methoxycanthin-6-one
  • 4,9-Dimethoxy-5-hydroxycanthin-6-one
  • Canthin-6-one N-oxide
  • 10-Hydroxycanthin-6-one

Comparison: 9,10-Dimethoxycanthin-6-one is unique due to its dual methoxy groups at positions 9 and 10, which enhance its biological activity compared to other canthin-6-one derivatives. This structural feature contributes to its potent anti-inflammatory and cytotoxic properties .

Properties

IUPAC Name

12,13-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-20-13-7-10-9-5-6-17-11-3-4-15(19)18(16(9)11)12(10)8-14(13)21-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMIBFAQYHUWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701196166
Record name 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155861-51-1
Record name 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155861-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological activity of 9,10-Dimethoxycanthin-6-one reported in these studies?

A1: this compound has demonstrated significant anti-inflammatory activity in both in vitro and in vivo studies. [] This activity is primarily attributed to its ability to suppress the production of pro-inflammatory mediators. []

Q2: How does this compound exert its anti-inflammatory effects?

A2: Research suggests that this compound inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. [] It achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), two key enzymes involved in the inflammatory process. []

Q3: What is the source of this compound?

A3: this compound is a naturally occurring alkaloid found in the roots of the Eurycoma longifolia plant. [, , , ] This plant, also known as Tongkat Ali, is traditionally used in Southeast Asian countries for its medicinal properties.

Q4: Aside from this compound, are there other canthin-6-one alkaloids found in Eurycoma longifolia?

A4: Yes, Eurycoma longifolia contains a variety of canthin-6-one alkaloids. Some of the other identified compounds include:

  • 4,9-dimethoxycanthin-6-one []
  • 10-hydroxy-11-methoxycanthin-6-one []
  • 9-hydroxycanthin-6-one []
  • 9-methoxycanthin-6-one []
  • canthin-6-one []
  • canthin-6-one N-oxide []

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